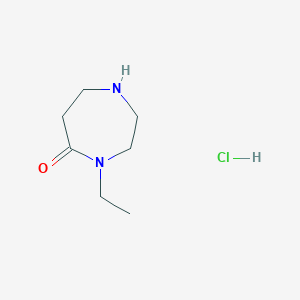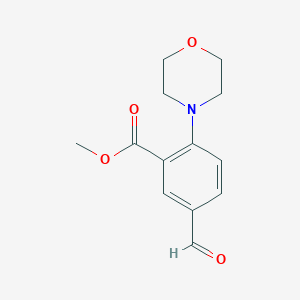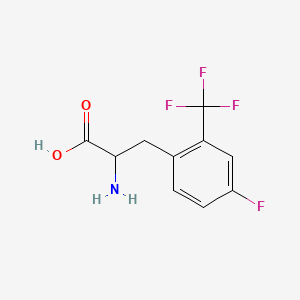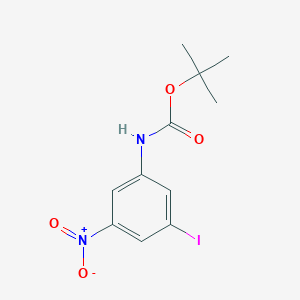![molecular formula C9H14ClN3O2 B1399881 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride CAS No. 1211512-51-4](/img/structure/B1399881.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride
説明
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a compound with the molecular formula C6H9N3 . It has a molecular weight of 123.16 g/mol . This compound is also known by other names such as “4,5,6,7-TETRAHYDRO-2H-PYRAZOLO[4,3-C]PYRIDINE” and "1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine" .
Synthesis Analysis
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines . Nine of them showed better activity than the lead compound 1, which was found via computer-aided drug design .
Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” can be represented by the canonical SMILES string "C1CNCC2=C1NN=C2" . The InChI representation of the molecule is "InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” include a molecular weight of 123.16 g/mol, a computed XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 40.7 Ų .
科学的研究の応用
Synthesis and Structural Analysis
- The compound is an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data are provided for a similar compound, highlighting its structural properties and purity (Wang et al., 2017).
Applications in Organic Synthesis
- Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the compound , have been used in Sonogashira-type cross-coupling reactions to synthesize various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
Antiviral Activity
- Derivatives of a similar compound have shown antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus. This showcases its potential in the development of antiviral agents (Bernardino et al., 2007).
Fluorescence Applications
- A study demonstrated the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives from ethyl pyrazole-5-carboxylate, showing strong fluorescence in solutions. This indicates potential applications in the development of fluorescent materials (Yan et al., 2018).
Development of Novel Compounds
- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is significant for the preparation of new heterocyclic compounds (Ghaedi et al., 2015).
将来の方向性
The future directions for the research and development of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine” and its derivatives could involve further exploration of their potential as inhibitors of c-Met kinase . This could have significant implications for the development of targeted therapies for various types of cancer where c-Met deregulation is observed .
作用機序
Target of Action
The primary target of the compound “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride” is c-Met kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention .
Mode of Action
The compound interacts with c-Met kinase, exerting its effects by inhibiting the enzymatic activity of the kinase . This interaction leads to a decrease in the kinase’s function, thereby affecting the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it impacts pathways related to cellular growth and survival. By inhibiting c-Met kinase, the compound can disrupt these pathways, leading to potential therapeutic effects .
Result of Action
The compound’s action results in the inhibition of c-Met kinase, leading to decreased cellular growth and survival . This can have potential therapeutic effects, particularly in the context of diseases characterized by uncontrolled cell growth, such as cancer .
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in various cellular processes including growth and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the phosphorylation of c-Met kinase in cancer cell lines, leading to reduced cell proliferation and increased apoptosis . It also affects the PI3K/Akt and Ras/Erk pathways, which are critical for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote cell growth and survival . The compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed or excreted. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to modulate cellular processes effectively.
特性
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFHMGRGVFDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211512-51-4 | |
| Record name | ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)
![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)



